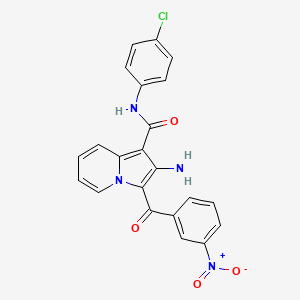
2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H15ClN4O4 and its molecular weight is 434.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H15ClN4O4 with a molecular weight of 434.8 g/mol. The compound features a complex structure that includes both chlorophenyl and nitrobenzoyl groups, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClN4O4 |
| Molecular Weight | 434.8 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of electron-withdrawing groups (like nitro) may enhance the compound's ability to inhibit specific enzymes.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular functions.
- DNA Interaction : Potential interactions with DNA could lead to alterations in gene expression or replication processes.
Biological Activity
Recent studies indicate that this compound exhibits significant biological activities, including:
Anticancer Activity
Research has shown that indolizine derivatives can exhibit anticancer properties. A study reported that compounds similar to this compound demonstrated micromolar activity against various cancer cell lines such as A549 and HeLa, suggesting potential as anticancer agents .
Antiviral Activity
Some derivatives in the indolizine class have been evaluated for their antiviral properties. For instance, related compounds have been identified as inhibitors of human adenovirus (HAdV), showcasing selectivity indexes greater than 100 and low cytotoxicity . This indicates that this compound may also possess antiviral capabilities.
Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes involved in metabolic processes. Studies have shown varying degrees of inhibition against enzymes like α-glucosidase and α-amylase, with IC50 values indicating potent inhibitory effects .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the positioning and nature of substituents significantly affect the biological activity of the compound. For example:
- Electron-Withdrawing Groups : The presence of nitro groups enhances enzyme inhibition.
- Chlorinated Phenyl Rings : Contribute to increased binding affinity and stability.
Case Studies
- Anticancer Efficacy : A comparative study on indolizine derivatives indicated that those with similar structures to this compound showed promising results against multiple cancer cell lines, with IC50 values in the micromolar range .
- Antiviral Activity : In vitro studies demonstrated that compounds related to this indolizine derivative inhibited HAdV replication effectively, suggesting further investigation into its therapeutic potential .
特性
IUPAC Name |
2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-14-7-9-15(10-8-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-4-3-5-16(12-13)27(30)31/h1-12H,24H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMMZQZNMZMQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














